
Undecansäure, 11-Brom-, 2,5-Dioxo-1-pyrrolidinyl-ester
Übersicht
Beschreibung
Undecanoic acid, 11-bromo-, 2,5-dioxo-1-pyrrolidinyl ester: is a chemical compound that belongs to the class of organic compounds known as esters. This compound is characterized by the presence of a bromine atom at the 11th position of the undecanoic acid chain and a pyrrolidinyl ester group. It is used in various chemical reactions and has applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Undecanoic acid, 11-bromo-, 2,5-dioxo-1-pyrrolidinyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of undecanoic acid, 11-bromo-, 2,5-dioxo-1-pyrrolidinyl ester typically involves the esterification of 11-bromo-undecanoic acid with 2,5-dioxo-1-pyrrolidine. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include:
Solvent: Dichloromethane or tetrahydrofuran
Temperature: Room temperature to 40°C
Catalyst: 4-Dimethylaminopyridine (DMAP) as a catalyst to increase the reaction rate
Industrial Production Methods
In an industrial setting, the production of undecanoic acid, 11-bromo-, 2,5-dioxo-1-pyrrolidinyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Undecanoic acid, 11-bromo-, 2,5-dioxo-1-pyrrolidinyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 11-bromo-undecanoic acid and 2,5-dioxo-1-pyrrolidine.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and mild heating (40-60°C)
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions, reflux conditions
Reduction: Lithium aluminum hydride (LiAlH4), anhydrous ether, room temperature
Major Products
Substitution: Various substituted undecanoic acid derivatives
Hydrolysis: 11-Bromo-undecanoic acid and 2,5-dioxo-1-pyrrolidine
Reduction: Undecanoic acid derivatives with a hydrogen atom replacing the bromine
Wirkmechanismus
The mechanism of action of undecanoic acid, 11-bromo-, 2,5-dioxo-1-pyrrolidinyl ester involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis or transesterification. These reactions enable the compound to modify biological molecules or act as a building block in synthetic pathways.
Vergleich Mit ähnlichen Verbindungen
Undecanoic acid, 11-bromo-, 2,5-dioxo-1-pyrrolidinyl ester can be compared with other similar compounds such as:
Undecanoic acid, 11-chloro-, 2,5-dioxo-1-pyrrolidinyl ester: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
Undecanoic acid, 11-iodo-, 2,5-dioxo-1-pyrrolidinyl ester: Contains an iodine atom, which can undergo different substitution reactions compared to bromine.
Undecanoic acid, 11-fluoro-, 2,5-dioxo-1-pyrrolidinyl ester:
The uniqueness of undecanoic acid, 11-bromo-, 2,5-dioxo-1-pyrrolidinyl ester lies in its specific reactivity due to the presence of the bromine atom, making it suitable for particular synthetic and research applications.
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 11-bromoundecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BrNO4/c16-12-8-6-4-2-1-3-5-7-9-15(20)21-17-13(18)10-11-14(17)19/h1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQMVHFRIRKSDGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


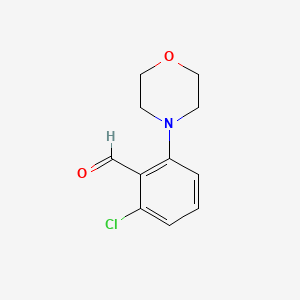
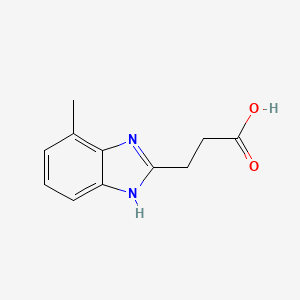
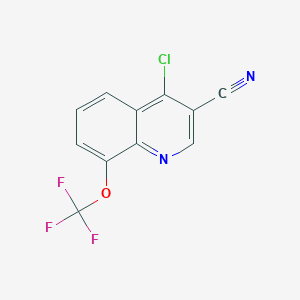
![methyl N-[3-(aminomethyl)phenyl]carbamate](/img/structure/B1416319.png)
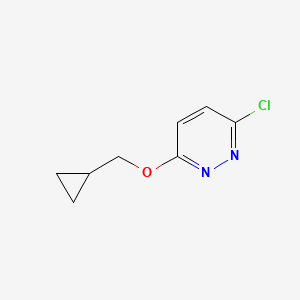

![2-[(4-Methoxyphenyl)methoxy]acetonitrile](/img/structure/B1416325.png)
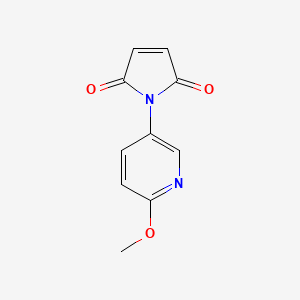
![3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1416327.png)
![[6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine](/img/structure/B1416330.png)
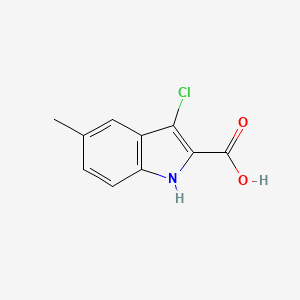
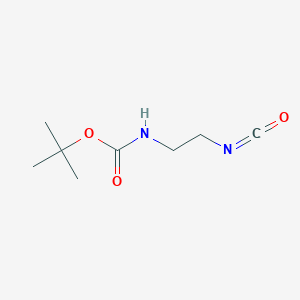
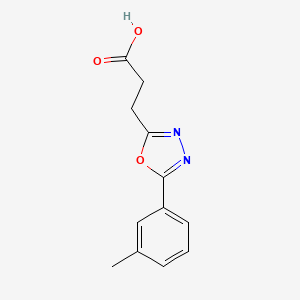
![4-[(Cyclopropylamino)methyl]benzamide](/img/structure/B1416335.png)
